N-Boc-6-hydroxy-DL-norleucine Methyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-6-hydroxy-DL-norleucine Methyl Ester typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane . This method is advantageous due to its mild reaction conditions and high yields. The reaction is carried out at room temperature, making it convenient and efficient .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Boc-6-hydroxy-DL-norleucine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydrogencarbonate, iodomethane, and N,N-dimethylformamide . The reactions are typically carried out at temperatures ranging from 0°C to room temperature .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
N-Boc-6-hydroxy-DL-norleucine Methyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N-Boc-6-hydroxy-DL-norleucine Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various biologically active products . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-6-hydroxy-L-norleucine Methyl Ester
- N-Boc-6-hydroxy-D-norleucine Methyl Ester
- N-Boc-6-hydroxy-DL-leucine Methyl Ester
Uniqueness
N-Boc-6-hydroxy-DL-norleucine Methyl Ester is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and selectivity in various chemical reactions and biological processes .
Biological Activity
N-Boc-6-hydroxy-DL-norleucine methyl ester is a derivative of the amino acid norleucine, which has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group and a hydroxyl group at the 6-position of the norleucine backbone. The methyl ester form enhances its lipophilicity, potentially improving its bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, including histone deacetylases (HDACs), which play crucial roles in regulating gene expression and cellular processes. In vitro studies have shown that derivatives like MJM-1, closely related to this compound, can significantly increase histone acetylation levels, indicating an inhibitory effect on HDAC activity .
- Antimicrobial Properties : Research indicates that compounds with structural similarities to N-Boc-6-hydroxy-DL-norleucine exhibit antimicrobial activity. For instance, hydrolyzed peptide derivatives have shown enhanced antimicrobial properties compared to their methyl ester counterparts, suggesting that modifications at the amino acid level can influence biological efficacy .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Histone Deacetylase Inhibition : A study demonstrated that compounds similar to this compound could inhibit HDAC2 in a concentration-dependent manner. The addition of reducing agents like dithiothreitol (DTT) significantly increased the potency of these compounds, suggesting a potential therapeutic avenue for cognitive enhancement and memory formation .
- Antimicrobial Activity : In research focusing on peptide conjugates derived from amino acids, it was found that hydrolyzed versions exhibited greater antimicrobial efficacy than their methyl esters. This suggests that while this compound retains some activity, modifications could enhance its effectiveness against microbial pathogens .
- Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic properties of synthesized analogues revealed that certain derivatives showed significant antiproliferative effects against leukemia cells. This highlights the potential for this compound and its derivatives in cancer therapy .
Properties
IUPAC Name |
methyl 6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-12(2,3)18-11(16)13-9(10(15)17-4)7-5-6-8-14/h9,14H,5-8H2,1-4H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROCSCBJUBRRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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